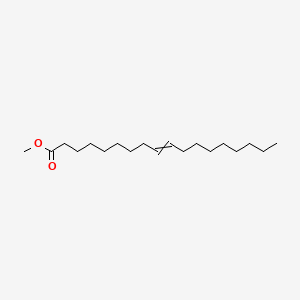

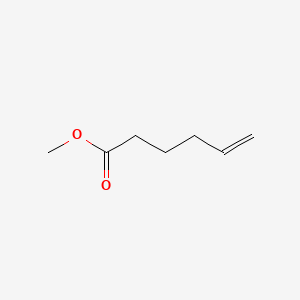

Methyl 5-hexenoate

Overview

Description

Methyl 5-hexenoate is a chemical compound used in various scientific and industrial applications . It is also known as the methyl ester of 5-hexenoic acid .

Synthesis Analysis

This compound can be synthesized from 5-Hexenoic acid . The exact methods and conditions for this synthesis can vary depending on the specific requirements of the process .Molecular Structure Analysis

The molecular formula of this compound is C7H12O2 . Its molecular weight is 128.1690 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 128.17 .Scientific Research Applications

Chemical Synthesis

Methyl 5-hexenoate and its derivatives are widely used in chemical synthesis. Saotome et al. (2001) explored the reaction of methyl 4,5-epoxy-2(E)-hexenoate with secondary amines, leading to products that have potential applications in synthesizing natural products and pharmaceuticals (Saotome, Ono, & Akita, 2001). Additionally, Ibuk et al. (1989) studied the regio- and stereo-selectivity in reactions involving methyl 4,5-epoxy-2-hexenoate, highlighting the compound's utility in creating structurally specific products (Ibuk, Tanak, Nemoto, & Yamamoto, 1989).

Combustion Chemistry

Gerasimov et al. (2020) conducted a comprehensive study on the combustion and oxidation characteristics of methyl-3-hexenoate, which helps understand the combustion mechanisms of similar compounds (Gerasimov et al., 2020). Zhang et al. (2014) also investigated the oxidation of trans-methyl-3-hexenoate, providing insights into the role of the compound in fuel oxidation processes (Zhang, Togbé, Dayma, & Dagaut, 2014).

Antifungal Applications

Zhang et al. (2010) isolated and identified 5-hydroxyl-5-methyl-2-hexenoic acid from Actinoplanes sp. HBDN08, demonstrating its potent antifungal activity, suggesting potential pharmaceutical applications (Zhang, Wang, Yan, Jiang, Wang, Li, & Xiang, 2010).

Safety and Hazards

Methyl 5-hexenoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing appropriate protective equipment and ensuring good ventilation .

Future Directions

Properties

IUPAC Name |

methyl hex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKDFGVMJZMYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946806 | |

| Record name | Methyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-80-7 | |

| Record name | Methyl 5-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-5-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the aroma profile of Methyl 5-hexenoate and in which fruit is it predominantly found?

A1: this compound contributes to the fruity aroma profile of pineapple. It's one of the major aroma compounds found in fresh-cut pineapple, alongside other esters like methyl-2-methylbutanoate, methyl hexanoate, ethyl hexanoate, and ethyl 5-hexenoate. []

Q2: How does storage affect the concentration of this compound in pineapple?

A2: Storing fresh-cut pineapple, either at 4°C for 24 hours or exposing it to UV radiation for 15 minutes, leads to a significant decrease in the concentration of this compound and other esters. []

Q3: Can this compound be synthesized from lactones?

A3: Yes, research suggests that this compound, classified as a terminally unsaturated methyl ester, can be selectively produced from lactones using specific metal oxide catalysts. []

Q4: Is this compound found in other fruits besides pineapple?

A4: Yes, this compound has been identified as one of the volatile compounds present in natural sparkling guava wine. []

Q5: Can this compound be used as a starting material in organic synthesis?

A5: Yes, this compound can be used as a starting material in organic synthesis. For example, reacting it with samarium (II) iodide (SmI2) in the presence of aldehydes or ketones initiates a sequential radical cyclization/intermolecular carbonyl addition reaction. []

Q6: Can polyamides be chemically recycled using this compound as an intermediate?

A6: Research shows that treating waste nylon-6 with supercritical methanol leads to its depolymerization, ultimately forming a mixture of Methyl 6-hydroxycapronate and this compound in approximately a 1:1 ratio. This highlights the potential of using this compound as an intermediate in the chemical recycling of polyamides. []

Q7: Are there any known applications of this compound in annulation reactions?

A7: Yes, the carbanion derived from this compound can be used to install carbomethoxy-substituted methylenecyclohexane rings via an annulation process involving conjugate addition to 2-cyano-2-cycloalkenones. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)